2,6-Dichloroheptane
Description
Structure
3D Structure
Properties
CAS No. |
15880-12-3 |
|---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
2,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
OCZAASMLSBYXTR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)Cl)Cl |
Canonical SMILES |
CC(CCCC(C)Cl)Cl |
Synonyms |
2,6-Dichloroheptane |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloroheptane
Approaches from Diols and Related Precursors
The conversion of diols to their corresponding dichlorinated analogs represents a significant pathway for the synthesis of 2,6-dichloroheptane. This section details both direct and indirect routes starting from diol and olefinic precursors.
A notable method for the synthesis of a precursor to 2,6-dichloroheptane is the formal one-pot β-chlorination of 1,7-heptanediol (B42083). This process leads to the formation of (2S,6S)-2,6-dichloroheptane-1,7-diol, a valuable intermediate. Current time information in Bangalore, IN.acs.org This transformation is part of a broader strategy for converting primary alcohols into 2-chloroalkan-1-ols. acs.org
The reaction sequence involves a telescoped oxidation-chlorination-reduction process. acs.org This one-pot procedure is recognized for its efficiency and has been applied to the synthesis of various chiral compounds. acs.org In the specific case of 1,7-heptanediol, it is subjected to established conditions to yield (2S,6S)-2,6-dichloroheptane-1,7-diol as a crystalline solid with good yield and selectivity. Current time information in Bangalore, IN.acs.org
The hydrohalogenation of heptenes presents another viable route to 2,6-dichloroheptane. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that in the addition of a hydrogen halide (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halogen attaches to the more substituted carbon. siyavula.comyolasite.com
For instance, the reaction of hept-1-ene with hydrogen chloride (HCl) would be expected to yield 2-chloroheptane (B94523) as the major product. A subsequent halogenation of 2-chloroheptane could then potentially yield 2,6-dichloroheptane. The free radical chlorination of heptane (B126788), typically initiated by UV light, proceeds via initiation, propagation, and termination steps, but often results in a mixture of monochloroheptane isomers. askfilo.comquora.com The reactivity of hydrogen atoms for abstraction by a chlorine radical follows the order of tertiary > secondary > primary. libretexts.org
Alternatively, the direct dichlorination of a heptene (B3026448) isomer could be considered. For example, the reaction of 2-heptene (B165337) with chlorine (Cl₂) would be expected to yield 2,3-dichloroheptane. Achieving the specific 2,6-disubstitution pattern from a single heptene precursor through a simple one-step hydrohalogenation or dihalogenation would require a substrate with a specific double bond placement or a more complex, multi-step synthetic strategy.
Formal One-Pot β-Chlorination of 1,7-Heptanediol
Stereoselective Synthesis and Diastereomeric Control
Controlling the stereochemistry during the synthesis of 2,6-dichloroheptane is crucial, as the molecule contains two chiral centers (C2 and C6), leading to the possibility of multiple stereoisomers. Specifically, 2,4-dichloroheptane, a related compound, has two chiral centers and can exist as four stereoisomers. doubtnut.com
An enantioselective synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol has been successfully demonstrated. Current time information in Bangalore, IN.acs.org This synthesis is significant as it provides a C2-symmetrical intermediate that can be used for further transformations, such as the synthesis of C2-symmetrical terminal bis-epoxides. Current time information in Bangalore, IN.acs.org The high enantiomeric excess of the desired (2S,6S) diastereomer is achieved due to the Horeau principle, where the minor enantiomer from the first chlorination step is preferentially converted into the meso-diastereomer in the second chlorination. Current time information in Bangalore, IN.acs.org This meso-isomer can then be efficiently removed through recrystallization. Current time information in Bangalore, IN.acs.org
The control of chiral induction in halogenation reactions is a key area of research. While specific methodologies for controlling chiral induction in the direct synthesis of 2,6-dichloroheptane are not extensively detailed in the provided search results, general principles can be applied. Chiral catalysts and reagents are often employed to influence the stereochemical outcome of a reaction. rsc.org
For reactions proceeding through radical intermediates, the stereochemical control can be challenging. However, the use of chiral auxiliaries or catalysts can create a chiral environment that favors the formation of one stereoisomer over another. The development of stereoselective synthesis methods is crucial for producing specific enantiomers or diastereomers of molecules like 2,6-dichloroheptane, which can have different biological activities or applications. The synthesis of chiral compounds from achiral reactants typically results in a racemic mixture unless a chiral influence is present. bidhannagarcollege.org
Enantioselective Synthesis of (2S,6S)-2,6-Dichloroheptane-1,7-diol Intermediates
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical step in any synthetic process to maximize the yield and purity of the desired product while minimizing byproducts and waste.
For the synthesis of dichlorinated alkanes, several factors can be manipulated. In free radical halogenations, the ratio of the alkane to the halogenating agent is a key parameter. Using a high concentration of the alkane relative to the chlorine source can help to favor the formation of monochlorinated products over polychlorinated ones. pressbooks.publibretexts.org The reaction time is another crucial factor that can be controlled to optimize for the desired product. pressbooks.publibretexts.org Temperature also plays a significant role; as the temperature increases, the selectivity of chlorination tends to decrease. masterorganicchemistry.com
In the context of the one-pot synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol, the optimization would involve adjusting parameters such as catalyst loading, temperature, and reaction time for each step of the telescoped sequence (oxidation, chlorination, and reduction). For example, in a related organocatalytic α-chlorination, the temperature was optimized to improve the diastereomeric ratio and yield. acs.org The choice of solvent can also significantly impact the reaction outcome, with different solvents potentially favoring different reaction pathways or selectivities. acsgcipr.org
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield and selectivity. nih.gov This involves statistically designed experiments to model the reaction space and identify the optimal conditions.
Below is an interactive table summarizing the factors that can be optimized for dichlorination reactions.
| Parameter | Effect on Reaction | Considerations |
| Reactant Ratio | Influences the degree of halogenation (mono- vs. di- vs. poly-). | A higher alkane-to-halogen ratio generally favors monohalogenation. pressbooks.publibretexts.org |
| Temperature | Affects reaction rate and selectivity. | Higher temperatures can decrease selectivity in free radical chlorination. masterorganicchemistry.com |
| Catalyst | Can influence reaction rate and stereoselectivity. | The choice of catalyst is crucial for enantioselective and diastereoselective syntheses. rsc.org |
| Solvent | Can affect reaction pathways and product distribution. | The polarity and coordinating ability of the solvent can be critical. acsgcipr.org |
| Reaction Time | Determines the extent of reaction and potential for side reactions. | Shorter reaction times may be used to favor the initial products. pressbooks.publibretexts.org |
| Initiator (for radical reactions) | The type and concentration of the initiator affect the rate of radical formation. | UV light or chemical initiators like AIBN are commonly used. askfilo.com |
Solvent Effects in Synthesis
Specific data on solvent effects for the direct synthesis of 2,6-dichloroheptane is not available in the reviewed literature. However, looking at analogous reactions provides some context. In the synthesis of other dichloroalkanes from diols using hydrogen chloride, water has been used as a solvent. The use of a large amount of water can help suppress the formation of byproducts like monochloroethers. google.com
In the synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol, a variety of solvents are used for different steps of the one-pot procedure, including acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH₂Cl₂). acs.orgacs.org The choice of solvent is critical for ensuring the solubility of reagents and intermediates and for controlling the reaction temperature and rate. For many organic reactions, polar aprotic solvents are common choices as they can influence reaction rates and stabilize intermediates.
Catalyst Systems and Reagent Stoichiometry
There is no specific information on catalyst systems and reagent stoichiometry for the synthesis of 2,6-dichloroheptane. Extrapolating from similar preparations, several catalytic systems could be hypothesized. For the conversion of diols to dichloroalkanes, ammonium (B1175870) chloride has been shown to be an effective catalyst, accelerating the reaction and reducing side reactions. google.com In these cases, the molar ratio of the diol to the chlorinating agent (HCl gas) is a critical parameter, with ratios around 1:2.5 to 1:3 being utilized. google.com
In a more complex synthesis yielding (2S,6S)-2,6-dichloroheptane-1,7-diol, a copper-based catalyst system is employed for an initial oxidation step, followed by an organocatalyst for the chlorination. acs.orgacs.org The stoichiometry for this multi-step reaction is intricate, involving precise equivalents of the starting material, catalysts, and various reagents like N-Chlorosuccinimide (NCS). acs.orgacs.org
The table below illustrates a catalyst and reagent system used in the synthesis of the related compound, (2S,6S)-2,6-dichloroheptane-1,7-diol, which could serve as a reference for potential synthetic strategies for 2,6-dichloroheptane.
Table 1: Reagents for the Synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol
| Reagent/Catalyst | Function | Molar Equivalent (relative to substrate) |
|---|---|---|
| Heptane-1,7-diol | Starting Material | 1.0 |
| CuOTf·4MeCN | Oxidation Catalyst | 0.075 |
| 2,2′-bipyridine | Ligand | 0.075 |
| TEMPO | Oxidation Co-catalyst | 0.075 |
| 1-Methylimidazole | Base | Not specified |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | 1.30 |
| Organocatalyst | Stereocontrol | 0.30 |
Data derived from the synthesis of a related diol compound. acs.org
Stereochemical Investigations of 2,6 Dichloroheptane
Isomerism: Enantiomers, Diastereomers, and Meso Compounds
The concept of isomerism is central to understanding the chemical diversity of 2,6-dichloroheptane. With two chiral centers at the C2 and C4 positions, the molecule can exist in multiple stereoisomeric forms. doubtnut.comaskfilo.com The total number of possible stereoisomers for a molecule with 'n' chiral centers is given by the formula 2^n. askfilo.com For 2,6-dichloroheptane, with n=2, there are a total of four possible stereoisomers. doubtnut.comaskfilo.comyoutube.com These stereoisomers can be classified as enantiomers and diastereomers.
Identification and Characterization of Stereoisomers
The four stereoisomers of 2,6-dichloroheptane arise from the different spatial arrangements of the chlorine and hydrogen atoms at the two chiral centers (C2 and C6). These stereoisomers exist as two pairs of enantiomers. youtube.com The pairs are (2R,6R)-2,6-dichloroheptane and (2S,6S)-2,6-dichloroheptane, and (2R,6S)-2,6-dichloroheptane and (2S,6R)-2,6-dichloroheptane.
Enantiomers are non-superimposable mirror images of each other. oneonta.eduuomustansiriyah.edu.iq For instance, the (2R,6R) and (2S,6S) isomers are enantiomers. Similarly, the (2R,6S) and (2S,6R) isomers constitute another enantiomeric pair. chegg.com Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. oneonta.edubyjus.com Any stereoisomer from one enantiomeric pair is a diastereomer of any stereoisomer from the other pair. For example, (2R,6R)-2,6-dichloroheptane is a diastereomer of (2R,6S)-2,6-dichloroheptane. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. 2,6-dichloroheptane does not have a meso form because the two ends of the molecule are not identical, preventing the existence of an internal plane of symmetry. vedantu.com
The specific stereoisomers can be identified and characterized using various analytical techniques. While detailed experimental data for 2,6-dichloroheptane is not extensively available in the provided search results, analogous studies on similar molecules like 2,4-dichloropentane (B1605460) and 2,4,6-trichloroheptane (B14730593) utilize methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as dipole moment measurements, to distinguish between different stereoisomers. umich.eduresearchgate.netcapes.gov.br These techniques can probe the unique vibrational modes and magnetic environments of the atoms within each stereoisomer, allowing for their structural elucidation.
Table 1: Stereoisomers of 2,6-Dichloroheptane
| Stereoisomer | Relationship |
|---|---|
| (2R,6R)-2,6-dichloroheptane | Enantiomer of (2S,6S) |
| (2S,6S)-2,6-dichloroheptane | Enantiomer of (2R,6R) |
| (2R,6S)-2,6-dichloroheptane | Enantiomer of (2S,6R) |
| (2S,6R)-2,6-dichloroheptane | Enantiomer of (2R,6S) |
| (2R,6R) and (2R,6S) | Diastereomers |
| (2R,6R) and (2S,6R) | Diastereomers |
| (2S,6S) and (2R,6S) | Diastereomers |
| (2S,6S) and (2S,6R) | Diastereomers |
Principles of Chirality and Prochirality in 2,6-Dichloroheptane Analogues
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. uomustansiriyah.edu.iq In 2,6-dichloroheptane, the carbon atoms at positions 2 and 6 are chiral centers because they are each bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group (at C2) or a propyl group (at C6), and the rest of the carbon chain. youtube.comyoutube.com The presence of these chiral centers is the reason for the existence of stereoisomers.
Prochirality refers to a molecule or a center that can be converted from achiral to chiral in a single step. While 2,6-dichloroheptane itself is chiral (in its enantiomeric forms), the principles of prochirality can be considered in its synthesis or reactions. For instance, the reduction of a hypothetical precursor like heptane-2,6-dione would involve prochiral carbonyl groups. The approach of a reagent to either face of the carbonyl group would lead to the formation of different stereoisomers of the resulting diol, which could then be converted to 2,6-dichloroheptane.
The study of analogues like 2,4-dichloropentane provides valuable insights into the stereochemical principles applicable to 2,6-dichloroheptane. In 2,4-dichloropentane, the presence of meso and racemic (dl) forms has been extensively studied. umich.edunih.gov The analysis of its vibrational spectra helps in identifying different conformers and understanding the influence of stereochemistry on molecular properties. umich.edu
Conformational Analysis and Molecular Dynamics
The flexibility of the heptane (B126788) chain in 2,6-dichloroheptane allows for a multitude of conformations due to rotation around the carbon-carbon single bonds. Conformational analysis aims to identify the most stable arrangements (energy minima) and understand the dynamics of their interconversion.
Preferred Conformations and Energy Minima
While specific experimental or computational studies on the preferred conformations of 2,6-dichloroheptane are not detailed in the provided search results, general principles of conformational analysis for acyclic alkanes can be applied. The staggered conformations around the C-C bonds are generally more stable than the eclipsed conformations due to lower torsional strain.
For analogues like 2,4-dichloropentane and 2,4,6-trichloroheptane, detailed conformational analyses have been performed using techniques like ab initio electronic structure calculations and molecular mechanics (MM3). ibm.comacs.org These studies reveal that the conformational energies are influenced by steric interactions between the chlorine atoms and methyl groups, as well as electrostatic interactions. For example, in 2,4-dichloropentane, the relative energies of the tt and tg conformers have been calculated and compared with experimental data. ibm.com Similar interactions would govern the preferred conformations of 2,6-dichloroheptane, with steric hindrance between the chlorine atoms and the alkyl groups playing a significant role. The most stable conformations would seek to minimize these unfavorable interactions.
Rotational Isomers and Conformational Equilibria
Rotational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. oneonta.edu For 2,6-dichloroheptane, rotation around the C2-C3, C3-C4, C4-C5, and C5-C6 bonds leads to a variety of conformers.
Studies on related compounds like 2-chlorobutane (B165301) and 2,4-dichloropentane have shown that multiple conformers can coexist in equilibrium at room temperature. umich.eduacs.org The relative populations of these conformers are determined by their free energy differences. Techniques such as vibrational spectroscopy (IR and Raman) and NMR spectroscopy are powerful tools for studying these conformational equilibria. umich.eduresearchgate.net For instance, the analysis of C-Cl stretching frequencies in the IR spectra can provide evidence for the presence of different rotational isomers. umich.edu It is expected that 2,6-dichloroheptane would also exist as a mixture of several conformers in equilibrium, with the equilibrium shifting in response to changes in temperature or solvent.
Stereochemical Influence on Reactivity and Selectivity
The stereochemistry of 2,6-dichloroheptane is expected to have a profound influence on its chemical reactivity and the selectivity of its reactions. The spatial arrangement of the atoms can affect the accessibility of the reaction centers and the stability of the transition states.
For example, in a dehydrohalogenation reaction (elimination), the stereochemical orientation of the hydrogen and chlorine atoms would be crucial. An E2 elimination reaction, for instance, typically proceeds through an anti-periplanar transition state, where the departing hydrogen and chlorine atoms are in the same plane but on opposite sides of the C-C bond. The feasibility of achieving this geometry would depend on the specific stereoisomer and its preferred conformation.
Furthermore, in reactions involving nucleophilic substitution, the stereochemistry at the chiral centers can dictate the stereochemical outcome of the reaction. For instance, an SN2 reaction would proceed with an inversion of configuration at the reacting chiral center. If both chiral centers were to react, the stereochemical relationship between the starting material and the product would be determined by the reaction mechanism at each center.
While specific research on the reactivity of 2,6-dichloroheptane stereoisomers is not available in the provided results, the principles established from the study of other chiral haloalkanes would apply. The different diastereomers of 2,6-dichloroheptane would likely exhibit different reaction rates and product distributions due to their distinct steric and electronic environments.
Diastereoselectivity in Subsequent Transformations
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of 2,6-dichloroheptane, this is particularly relevant when it or its precursors undergo reactions that create or modify one or both of the chiral centers.
A key example illustrating diastereoselectivity in a transformation leading to a derivative of 2,6-dichloroheptane is the synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol. This reaction involves the β-chlorination of a diol precursor. The diastereoselectivity of such reactions is often influenced by the catalyst and reaction conditions. For instance, in related α-chlorination reactions, high diastereoselectivity has been observed, with the ability to control the formation of either the syn or anti diastereomer by selecting the appropriate enantiomer of the catalyst. While specific data for the direct transformation of 2,6-dichloroheptane is not extensively documented in publicly available literature, the principles of achieving high diastereoselectivity in the formation of its derivatives are well-established in similar systems. In some catalytic chlorination reactions, a syn/anti ratio of 98:2 has been achieved, demonstrating a high degree of stereochemical control.
Table 1: Illustrative Diastereoselectivity in a Related Chlorination Reaction
| Catalyst Enantiomer | Product Diastereomer | Diastereomeric Ratio (syn:anti) |
| (S)-Catalyst | syn | 98:2 |
| (R)-Catalyst | anti | 2:98 |
Note: This table illustrates the principle of diastereoselectivity in a closely related system, as specific comprehensive studies on 2,6-dichloroheptane transformations are not widely available.
Enantiomeric Excess and Stereochemical Purity in Downstream Products
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. msu.edu The stereochemical purity of products derived from 2,6-dichloroheptane is directly dependent on the enantiomeric excess of the starting material and the stereospecificity of the subsequent reactions.
For a reaction to yield a product with high enantiomeric excess, it is often necessary to start with an enantiomerically enriched precursor or employ a chiral catalyst or reagent that can differentiate between the prochiral faces of a substrate. In the synthesis of derivatives related to 2,6-dichloroheptane, the enantiomeric excess of the product is often a reflection of the enantiomeric purity of the starting material or the effectiveness of the asymmetric catalyst. For example, in the synthesis of a chiral chlorohydrin, the use of a starting material with 96% ee resulted in a product with a high diastereomeric ratio that reflected this initial purity. scribd.com
The ultimate enantiomeric excess of a downstream product is a critical factor, particularly in fields such as pharmaceutical synthesis, where the biological activity of a molecule can be highly dependent on its stereochemistry. The ability to perform transformations on the 2,6-dichloroheptane scaffold while maintaining or enhancing stereochemical purity is therefore of significant interest.
Table 2: Relationship between Substrate ee and Product Stereochemical Purity
| Starting Material | Enantiomeric Excess (ee) of Starting Material | Stereochemical Outcome of Product |
| Chiral Alcohol | 96% | High diastereomeric ratio reflecting the substrate's ee |
| Racemic Precursor | 0% | Racemic or diastereomeric mixture of products |
Note: This table provides a conceptual illustration of how the enantiomeric excess of a precursor influences the stereochemical purity of the final product in transformations analogous to those involving 2,6-dichloroheptane derivatives.
Reactivity and Mechanistic Studies of 2,6 Dichloroheptane
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions of 2,6-dichloroheptane involve the replacement of one or both chlorine atoms by a nucleophile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on factors such as the solvent, the strength of the nucleophile, and the concentration of the reactants.
Monosubstitution and Disubstitution Mechanisms (S(_N)1/S(_N)2)
As a secondary alkyl halide, 2,6-dichloroheptane can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 pathways. weebly.comlibretexts.org The S(_N)2 mechanism, a single-step concerted process, is favored by strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org In this bimolecular reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgsavemyexams.com
Conversely, the S(_N)1 mechanism involves a two-step process initiated by the formation of a secondary carbocation intermediate. savemyexams.com This pathway is favored by weak nucleophiles or in polar protic solvents that can stabilize the carbocation intermediate. weebly.com The rate of an S(_N)1 reaction is dependent only on the concentration of the alkyl halide. masterorganicchemistry.com
The reaction with a nucleophile, such as the hydroxide (B78521) ion (OH), can lead to either monosubstitution, yielding 6-chloroheptan-2-ol, or disubstitution, resulting in heptane-2,6-diol. The extent of substitution depends on the stoichiometry of the nucleophile. Using one equivalent of the nucleophile would favor monosubstitution, while an excess would promote disubstitution.
| Factor | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Substrate Structure | Secondary carbocation intermediate | Steric hindrance at the secondary carbon |
| Nucleophile | Weak nucleophiles (e.g., H(_2)O, ROH) | Strong nucleophiles (e.g., OH(^-), CN(^-), RS(^-)) |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF, DMSO) |
| Reaction Rate | Rate = k[2,6-dichloroheptane] | Rate = k[2,6-dichloroheptane][Nucleophile] |
Intramolecular Cyclization Reactions
The presence of two functional groups in 2,6-dichloroheptane allows for the possibility of intramolecular reactions to form cyclic products, which is a favorable process for the formation of five- and six-membered rings. stackexchange.com For instance, the reaction of (2S,6S)-2,6-dichloroheptane-1,7-diol with sodium hydroxide in dichloromethane (B109758) leads to the formation of a C(_2)-symmetrical terminal bis-epoxide in high yield. acs.org This reaction proceeds through an intramolecular Williamson ether synthesis, where the hydroxyl groups act as internal nucleophiles.
Another example involves the reaction with a nucleophile containing a heteroatom that can subsequently act as a nucleophile itself. For example, reaction with hydrogen sulfide (B99878) (H(_2)S) in the presence of a base can lead to the formation of a sulfur-containing heterocyclic compound. stackexchange.com The initial substitution of one chlorine atom by the hydrosulfide (B80085) anion (HS) would be followed by an intramolecular attack of the resulting thiol on the second electrophilic carbon, leading to a cyclic sulfide.
Elimination Reactions
In the presence of a strong base, 2,6-dichloroheptane can undergo elimination reactions to form alkenes. These reactions, known as dehydrohalogenation, involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons. byjus.com
Dehydrohalogenation Mechanisms (E1/E2)
Similar to substitution reactions, elimination reactions can also proceed through two different mechanisms: E1 and E2. The E2 mechanism is a concerted, one-step process favored by strong, bulky bases and higher temperatures. byjus.comnptel.ac.in The rate of an E2 reaction is bimolecular, depending on the concentrations of both the alkyl halide and the base. byjus.com
The E1 mechanism, on the other hand, is a two-step process that proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. youtube.com It is favored by weak bases and in polar protic solvents. stackexchange.com The rate-determining step is the formation of the carbocation, making the reaction rate unimolecular. youtube.com
The regioselectivity of the elimination reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product when a small base is used. nptel.ac.in However, the use of a sterically hindered, bulky base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene (Hofmann product) as the major product. doubtnut.comsaskoer.ca
| Factor | E1 Pathway | E2 Pathway |
|---|---|---|
| Base | Weak base (e.g., H(_2)O, ROH) | Strong, concentrated base (e.g., OH(^-), OR(^-)) |
| Solvent | Polar protic (e.g., ethanol) | Less polar/aprotic solvents favor E2 |
| Temperature | Higher temperatures favor elimination | Higher temperatures favor elimination |
| Reaction Rate | Rate = k[2,6-dichloroheptane] | Rate = k[2,6-dichloroheptane][Base] |
Competitive Elimination and Substitution Processes
For secondary alkyl halides like 2,6-dichloroheptane, substitution and elimination reactions are often in competition. libretexts.orgchemguide.co.uk The outcome of the reaction is highly dependent on the reaction conditions.
Generally, strong and unhindered nucleophiles/bases like hydroxide (OH) or ethoxide (EtO) will lead to a mixture of S(_N)2 and E2 products. chemguide.co.uk To favor elimination over substitution, a strong, sterically hindered base like potassium tert-butoxide is often used, along with higher temperatures and a less polar solvent like ethanol. libretexts.orgdoubtnut.com Conversely, to favor substitution, a good, non-basic nucleophile in a polar aprotic solvent is preferred.
The use of a weak nucleophile and a polar protic solvent can lead to a mixture of S(_N)1 and E1 products, as both proceed through a common carbocation intermediate. weebly.com
Reactivity with Specific Reagents and Nucleophiles
The reaction of 2,6-dichloroheptane with various reagents can lead to a diverse range of products. The following table summarizes the expected major products based on the nature of the reagent and general principles of organic reactivity.
| Reagent/Nucleophile | Reaction Conditions | Primary Reaction Type | Expected Major Product(s) |
|---|---|---|---|
| Sodium Hydroxide (NaOH) in H(_2)O/Ethanol | Heat | S(_N)2 / E2 Competition | 6-chloroheptan-2-ol, Heptane-2,6-diol, Hepta-1,5-diene, 6-chlorohept-1-ene |
| Potassium tert-Butoxide (KOtBu) in t-Butanol | Heat | E2 | Hepta-1,5-diene (Hofmann product) |
| Sodium Cyanide (NaCN) in DMSO | - | S(_N)2 | 2,6-dicyanoheptane |
| Sodium Hydrosulfide (NaSH) in Ethanol | - | S(_N)2 and Intramolecular Cyclization | Heptane-2,6-dithiol, 2-methyl-6-thianecarbaldehyde |
| (2S,6S)-2,6-dichloroheptane-1,7-diol with NaOH | Dichloromethane | Intramolecular S(_N)2 | C(_2)-symmetrical terminal bis-epoxide acs.org |
Reactions with Hydroxide and Hydrosulfide
The reactions of 2,6-dichloroheptane with hydroxide (OH⁻) and hydrosulfide (HS⁻) ions are classic examples of nucleophilic substitution. In the presence of a base like sodium hydroxide, the hydroxide ion can act as a nucleophile. However, a more significant reaction pathway, particularly with hydrosulfide, involves a two-step intramolecular process.
When 2,6-dichloroheptane is treated with hydrogen sulfide (H₂S) in the presence of a hydroxide base, the hydroxide deprotonates H₂S to form the more potent nucleophile, the hydrosulfide ion (HS⁻). stackexchange.com This ion then attacks one of the carbon atoms bearing a chlorine atom, displacing the chloride ion in a standard nucleophilic substitution to form 6-chloro-2-heptanethiol. stackexchange.comlibretexts.org The resulting thiol is then deprotonated by the excess hydroxide in the solution to form a thiolate anion (RS⁻). stackexchange.com This powerful internal nucleophile subsequently attacks the remaining carbon-chlorine bond at the other end of the chain, leading to cyclization. stackexchange.com
A similar pathway can be envisioned with hydroxide, where an initial substitution would form 6-chloro-2-heptanol. Subsequent deprotonation to an alkoxide ion would then initiate an intramolecular Williamson ether synthesis.
The table below summarizes the initial nucleophilic substitution products.
| Reactant | Nucleophile | Initial Product |
| 2,6-Dichloroheptane | Hydroxide (OH⁻) | 6-Chloro-2-heptanol |
| 2,6-Dichloroheptane | Hydrosulfide (HS⁻) | 6-Chloro-2-heptanethiol |
Formation of Cyclic Ethers or Sulfides
The intermediate halo-alcohols and halo-thiols formed in the initial reaction step are perfectly structured for intramolecular cyclization. The deprotonated intermediates—the alkoxide or thiolate—readily undergo an internal Sₙ2 reaction. stackexchange.com The nucleophilic oxygen or sulfur atom attacks the carbon atom at the other end of the chain, displacing the second chloride ion and forming a six-membered ring.
This type of intramolecular cyclization is a favorable process for forming five- and six-membered rings. stackexchange.com In the case of 2,6-dichloroheptane, the reaction yields a substituted tetrahydropyran (B127337) (an ether) or a substituted thiane (B73995) (a sulfide). Specifically, the product is 2,6-dimethyltetrahydropyran or 2,6-dimethylthiane. The formation of cyclic ethers from dihalo compounds is a recognized method for synthesizing such heterocyclic compounds. thieme-connect.com Sulfides are known to be sulfur analogs of ethers and are considered excellent nucleophiles. libretexts.org
The table below details the final cyclized products.
| Intermediate | Final Cyclized Product | Class of Compound |
| 6-Chloro-2-heptanol (as alkoxide) | 2,6-Dimethyltetrahydropyran | Cyclic Ether |
| 6-Chloro-2-heptanethiol (as thiolate) | 2,6-Dimethylthiane | Cyclic Sulfide |
Mechanistic Elucidation through Kinetic and Spectroscopic Analyses
Determining the precise mechanism of the reactions of 2,6-dichloroheptane requires detailed kinetic and spectroscopic studies. acs.orgchemistrydocs.com The primary goal is to distinguish between possible reaction pathways, such as Sₙ1 and Sₙ2 for the intermolecular and intramolecular steps. iranchembook.ir
Spectroscopic analysis would be employed to identify the transient intermediates and final products. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to follow the disappearance of the starting material and the appearance of the intermediate (e.g., 6-chloro-2-heptanol) and the final cyclic product. Infrared (IR) spectroscopy would be useful for detecting the appearance of the hydroxyl (-OH) or thiol (-SH) group in the intermediate.
The following table outlines the expected kinetic observations for the initial intermolecular substitution step, which helps in distinguishing between Sₙ1 and Sₙ2 mechanisms.
| Mechanistic Pathway | Dependence on [2,6-dichloroheptane] | Dependence on [Nucleophile] | Overall Rate Law |
| Sₙ1 | First-Order | Zeroth-Order | Rate = k[2,6-dichloroheptane] |
| Sₙ2 | First-Order | First-Order | Rate = k[2,6-dichloroheptane][Nucleophile] |
Applications and Role in Polymer Science Research
Model Compound for Polymer Microstructure Studies
The analysis of polymer microstructure is fundamental to understanding and predicting its physical and chemical properties. Low-molecular-weight compounds that mimic the repeating units or defect structures within a polymer chain are invaluable tools for this purpose. 2,6-Dichloroheptane, along with its isomers and related chlorinated alkanes, functions as such a model.
Poly(vinyl chloride) is a major commercial polymer, but its properties are significantly influenced by structural irregularities formed during polymerization. sci-hub.se Model compounds are essential for identifying these structures. While 2,4-dichloropentane (B1605460) and 2,4,6-trichloroheptane (B14730593) (TCH) are more commonly cited as direct analogs for the diad and triad (B1167595) sequences of PVC respectively, 2,6-dichloroheptane is a crucial related structure. researchgate.netacs.orgumich.eduibm.comepj.org It is notably a reduction product of TCH, a key model for studying PVC stereochemistry. acs.org
The primary application of 2,6-dichloroheptane in this context is as a reference compound in spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). For instance, in studies of vinyl chloride-ethylene copolymers, the NMR spectrum of 2,6-dichloroheptane was used to definitively assign a resonance peak to a methylene (B1212753) group situated between two other methylene groups in a specific sequence (-CHCl-CH₂-CH₂*-CH₂-CHCl-). oup.com This assignment was critical for interpreting the copolymer's fine structure. oup.com
Table 1: Application of 2,6-Dichloroheptane in NMR Spectral Analysis of Polymers
| Compound | Spectroscopic Technique | Application | Structural Unit Identified | Source |
|---|
The stereochemistry, or tacticity, of a polymer chain—the arrangement of its side groups—profoundly affects its properties. Model compounds like TCH are separated into their stereoisomers (isotactic, syndiotactic, heterotactic) to understand their distinct spectroscopic signatures, which can then be used to analyze the tacticity of PVC. researchgate.net
During the reductive dechlorination of TCH with reagents like tri-n-butyltin hydride ((n-Bu)₃SnH), various partially reduced products are formed, including 2-chloroheptane (B94523), 4-chloroheptane, and 2,6-dichloroheptane. acs.org By monitoring the formation of these products via ¹³C NMR, researchers can gain insights into the kinetics of dechlorination for different stereochemical configurations (meso and racemic) of the original model compound. acs.org This information is vital for understanding the reactivity of different sites on the PVC chain and validates the use of these chloroalkanes as appropriate models for the chemical modification of PVC. acs.orgacs.org
Analogous Structures in Poly(vinyl chloride) (PVC) Research
Investigating Polymerization Mechanisms
Understanding the intricate steps of polymerization, including initiation, propagation, termination, and side reactions, is key to controlling the final properties of a polymer. Chlorinated alkanes are employed to study these fundamental processes in vinyl chloride polymerization.
Chain transfer is a critical side reaction in the radical polymerization of vinyl chloride that can lead to the formation of structural defects, such as branches or unsaturated end groups, which are often responsible for the polymer's thermal instability. sci-hub.secore.ac.uk The propagating PVC radical has a high tendency to participate in chain transfer reactions with the monomer, solvent, or the polymer itself. sci-hub.se
Studies have utilized model compounds like 2,4-dichloropentane and 2,4,6-trichloroheptane as solvents in vinyl chloride polymerization to elucidate the kinetics of chain transfer reactions and determine the corresponding transfer constants. capes.gov.br While 2,6-dichloroheptane is not the primary subject of these specific studies, the research on its close analogs demonstrates the methodology and importance of using such compounds to quantify the impact of chain transfer on the polymer structure.
In copolymerization, where two or more different monomers are polymerized together, the monomer reactivity ratios (r₁ and r₂) dictate the composition and sequence distribution of the resulting copolymer chain. open.edu Accurate determination of these ratios is essential for predicting and controlling copolymer microstructure.
High-resolution NMR spectroscopy is a powerful method for this determination. oup.com In the analysis of vinyl chloride-ethylene copolymers, the ability to accurately assign peaks in the NMR spectrum is paramount. As previously mentioned, the spectrum of 2,6-dichloroheptane provided a key reference point for assigning a methylene peak in the copolymer spectrum. oup.com This precise assignment enabled the accurate calculation of the copolymer composition directly from the resonance peak areas. The monomer reactivity ratios derived from this NMR data were found to be in excellent agreement with those determined by traditional elemental analysis, validating the spectroscopic approach and highlighting the ancillary but crucial role of 2,6-dichloroheptane in this determination. oup.com
Chain Transfer Reactions in Vinyl Chloride Polymerization
Precursor in Advanced Polymer Synthesis
While 2,6-dichloroheptane's primary documented role in polymer science is that of a model compound for analytical studies, it is also generally classified as an intermediate in organic synthesis. However, specific, well-documented examples of its use as a direct monomer or precursor in the synthesis of novel or advanced polymers are not prevalent in publicly available research. Its utility appears to be concentrated in the analytical and mechanistic understanding of existing polymer systems like PVC, rather than as a building block for new ones.
Synthesis of Polymeric Structures (e.g., Polyamides, Polyesters)
The synthesis of polyamides and polyesters often involves the reaction of a dicarboxylic acid or its derivative with a diamine or a diol, respectively. scienceinfo.comblogspot.com An alternative approach involves the use of dihaloalkanes, which can undergo nucleophilic substitution reactions with appropriate co-monomers. researchgate.net In this context, 2,6-dichloroheptane could theoretically serve as a building block for both polyamides and polyesters through processes such as interfacial polycondensation or melt polymerization. taylorandfrancis.com
For polyamide synthesis, 2,6-dichloroheptane could be reacted with a diamine. In this polycondensation reaction, the amine groups of the diamine would displace the chlorine atoms of 2,6-dichloroheptane, forming amide linkages and releasing hydrochloric acid as a byproduct. nih.govscribd.com The choice of diamine would significantly influence the properties of the resulting polyamide.
Similarly, for polyester (B1180765) synthesis, 2,6-dichloroheptane could be reacted with a dicarboxylic acid salt or a diol under conditions that favor the formation of ester linkages. The reaction with a dicarboxylate salt would proceed via nucleophilic substitution. A method for synthesizing symmetric methylene diesters involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes. researchgate.net This suggests a pathway for incorporating the heptane (B126788) backbone into a polyester chain.
The table below outlines the hypothetical reactants for the synthesis of polyamides and polyesters using 2,6-dichloroheptane, based on established polycondensation methods.
| Polymer Type | Co-monomer for 2,6-dichloroheptane | Potential Reaction Type |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Polycondensation |
| Polyester | Dicarboxylic acid salt (e.g., Disodium terephthalate) | Polycondensation |
It is important to note that while theoretically possible, the synthesis and characterization of polyamides and polyesters specifically from 2,6-dichloroheptane are not prominently documented in publicly available research. A study on the synthesis of (2S,6S)-2,6-dichloroheptane-1,7-diol, a derivative of 2,6-dichloroheptane, highlights its potential as a precursor for C2-symmetrical terminal bis-epoxides, which are valuable monomers for specialized polymers. acs.org
Incorporation into Energetic Polymers
Energetic polymers are a class of materials that contain explosophoric groups such as nitro, nitrato, or azido (B1232118) groups, which release a significant amount of energy upon combustion. These polymers are often used as binders in propellant and explosive formulations. While various chlorinated and nitrated compounds are utilized in the synthesis of energetic materials, there is no publicly available research data to suggest the specific incorporation or role of 2,6-dichloroheptane in the synthesis of energetic polymers. A patent for the synthesis of cyclic organosilanes does list 2,6-dichloroheptane as a potential dihalo organic compound reactant, but this is not in the context of energetic materials. google.com
Advanced Spectroscopic and Computational Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2,6-dichloroheptane, both ¹H and ¹³C NMR provide critical data for structural assignment and stereochemical analysis.
High-Resolution ¹H NMR for Structural Assignment
High-resolution ¹H NMR spectroscopy allows for the precise assignment of protons within the 2,6-dichloroheptane molecule. The chemical shifts and spin-spin coupling patterns are indicative of the electronic environment and connectivity of the protons. In principle, the spectrum would show distinct signals for the methyl protons (C1 and C7), the methine protons at the chlorinated carbons (C2 and C6), and the methylene (B1212753) protons (C3, C4, and C5). The integration of these signals corresponds to the number of protons in each unique environment. libretexts.org The multiplicity of each signal, governed by the n+1 rule, reveals the number of adjacent protons, further confirming the structural assignments. youtube.com For instance, the methine protons at C2 and C6 would be expected to appear as complex multiplets due to coupling with the adjacent methyl and methylene protons.
While specific experimental data for 2,6-dichloroheptane is not widely published, analysis of similar chlorinated alkanes like 2,4-dichloropentane (B1605460) provides a basis for interpretation. chemicalbook.comchemicalbook.com The chemical shifts of protons attached to carbon atoms bearing a chlorine atom are typically found in the range of 3.5-4.5 ppm. researchgate.net
Table 1: Predicted ¹H NMR Data for 2,6-Dichloroheptane
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H1, H7 (CH₃) | ~1.3-1.6 | Doublet |
| H2, H6 (CHCl) | ~3.8-4.2 | Multiplet |
| H3, H5 (CH₂) | ~1.6-2.0 | Multiplet |
| H4 (CH₂) | ~1.4-1.8 | Multiplet |
¹³C NMR for Discrimination of Stereochemical Configurations
¹³C NMR spectroscopy is particularly sensitive to the stereochemistry of a molecule. For 2,6-dichloroheptane, which has two stereocenters at C2 and C6, three stereoisomers are possible: (2R,6R), (2S,6S), and the meso compound (2R,6S). These stereoisomers are expected to have distinct ¹³C NMR spectra. The chemical shifts of the carbon atoms, especially those near the stereocenters, will differ between the meso and racemic (dl) pairs. This technique has been effectively used to distinguish between stereoisomers of related compounds like 2,4-dichloropentane and 2,4,6-trichloroheptane (B14730593). researchgate.netresearchgate.netresearchgate.net The different spatial arrangements of the chlorine atoms and alkyl groups in the stereoisomers lead to variations in the electronic shielding of the carbon nuclei, resulting in unique chemical shifts. scielo.org.mx
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Stereoisomers of 2,6-Dichloroheptane
| Carbon Position | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C1, C7 | 20-30 | |
| C2, C6 | 55-65 | Sensitive to stereoconfiguration |
| C3, C5 | 35-45 | May show subtle differences between stereoisomers |
| C4 | 20-30 |
Note: These are estimated ranges based on data for similar structures. The precise values would differ for the meso and dl isomers.
Elucidation of Fine Structure and Dyad Distribution in Polymer Models
The study of model compounds like 2,6-dichloroheptane is instrumental in understanding the microstructure of polymers such as PVC. ismar.org The stereochemical arrangements in these small molecules, referred to as dyads (meso and racemo), mimic the local structures within the polymer chain. researchgate.netresearchgate.net By analyzing the NMR spectra of these model compounds, researchers can assign specific spectral features to different stereochemical sequences (dyads, triads, etc.) in the polymer. ismar.orgresearchgate.net For example, the relative intensities of specific peaks in the ¹³C NMR spectrum of a mixture of 2,6-dichloroheptane stereoisomers could be correlated to the dyad distribution, providing insights into the tacticity of PVC synthesized under various conditions. mdpi.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are dependent on its structure and conformation.
Analysis of C-Cl Stretching Vibrations for Conformational Insights
The carbon-chlorine (C-Cl) stretching vibrations are particularly informative in the vibrational spectra of chlorinated alkanes. These vibrations typically occur in the 550-850 cm⁻¹ region of the infrared and Raman spectra. elixirpublishers.comlibretexts.org The exact frequency of the C-Cl stretch is highly sensitive to the conformation of the molecule, specifically the rotational arrangement (trans or gauche) around the C-C bonds adjacent to the C-Cl bond. umich.eduumich.edu In different rotational isomers (rotamers), the spatial relationship between the chlorine atom and other atoms or groups in the molecule changes, which in turn alters the force constant of the C-Cl bond and its vibrational frequency. Studies on model compounds like 2,4-dichloropentane have shown that specific C-Cl stretching frequencies can be assigned to particular stable conformations. umich.eduumich.eduumich.edu
Identifying Rotational Isomers in Equilibrium
At room temperature, a flexible molecule like 2,6-dichloroheptane exists as a mixture of different rotational isomers in equilibrium. acs.org Vibrational spectroscopy can be used to identify the presence of these different conformers. umich.eduacs.org By measuring the spectra at different temperatures, the relative intensities of the bands corresponding to different rotamers can change. This temperature dependence allows for the determination of the relative stabilities and enthalpy differences between the conformers. researchgate.netacs.org For example, bands corresponding to a more stable conformer will increase in intensity at lower temperatures, while those of less stable conformers will decrease. This approach has been successfully applied to analyze the conformational equilibria in 2,4-dichloropentane and 2,4,6-trichloroheptane. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for Chlorinated Alkanes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-Cl Stretch | 550-850 | IR, Raman |
| C-H Bend | 1350-1470 | IR |
| C-H Stretch | 2850-3000 | IR, Raman |
Note: This table provides general frequency ranges. Specific frequencies for 2,6-dichloroheptane conformers would need to be determined experimentally or through high-level computational modeling.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the molecular structures, properties, and energetics of chemical compounds. In the context of 2,6-dichloroheptane, computational methods are essential for understanding its conformational landscape, which is characterized by the various spatial arrangements of its atoms arising from rotation around its single bonds. These different arrangements, or conformers, can have different energies, and computational chemistry allows for the prediction of the most stable conformers and the energy barriers between them.
Normal Coordinate Calculations for Conformational Analysis
Normal coordinate analysis is a computational method used to predict and analyze the vibrational spectra (such as infrared and Raman spectra) of molecules. Each vibrational mode of a molecule can be described as a "normal coordinate," which represents a collective, in-phase motion of the atoms. By calculating the frequencies and forms of these normal modes, scientists can assign the peaks observed in experimental vibrational spectra to specific molecular motions.
This technique is particularly valuable for conformational analysis. Different conformers of a molecule will have distinct vibrational spectra due to their different symmetries and intramolecular interactions. By comparing the calculated vibrational frequencies for various possible conformers of 2,6-dichloroheptane with experimentally obtained spectra, it is possible to identify which conformers are present in a sample and to gain insights into their relative populations.
While specific normal coordinate calculation data for 2,6-dichloroheptane is not extensively detailed in publicly available literature, the methodology has been widely applied to similar halogenated alkanes. For analogous molecules like 2,4-dichloropentane and 2,4,6-trichloroheptane, normal coordinate calculations have been instrumental in elucidating their conformational preferences. tandfonline.comumich.eduibm.com These studies typically involve developing a force field—a set of parameters that describe the potential energy of the molecule as a function of its atomic coordinates. This force field is then used to calculate the vibrational frequencies for each stable conformer. The agreement between the calculated and observed frequencies serves as a key criterion for validating the conformational assignments. umich.edu
Prediction of Molecular Conformations and Energetics
Beyond vibrational analysis, computational chemistry offers methods to directly predict the geometries and relative energies of different conformers. Techniques such as molecular mechanics and quantum chemical calculations (including ab initio and density functional theory methods) are employed to explore the potential energy surface of 2,6-dichloroheptane.
These calculations can identify the various stable conformers, which correspond to local minima on the potential energy surface. For each conformer, the calculations provide its optimized geometry and its relative energy. The conformer with the lowest energy is the most stable. The energy differences between conformers are crucial for determining their relative populations at a given temperature.
For example, studies on related dichloroalkanes have used molecular mechanics to calculate the structures and relative energies of their most abundant conformers. tandfonline.comtandfonline.com Similar computational approaches for 2,6-dichloroheptane would involve systematically rotating the dihedral angles along the carbon-carbon backbone to map out the conformational space and identify all low-energy structures. The predicted relative energies can then be used to understand the conformational equilibrium of the molecule.
While detailed research findings and specific data tables for the predicted conformations and energetics of 2,6-dichloroheptane are not readily found in published literature, the established computational methodologies provide a clear framework for how such an analysis would be conducted.
Future Research Directions
Development of Novel Catalytic Transformations
Future research should prioritize the development of novel catalytic transformations utilizing 2,6-dichloroheptane as a substrate. The two chlorine atoms on the heptane (B126788) backbone represent reactive sites for a variety of catalytic cross-coupling and functionalization reactions. Investigating the use of transition metal catalysts (e.g., palladium, nickel, copper) to selectively activate the C-Cl bonds could open pathways to a wide array of new molecules. For instance, developing catalytic systems for mono- or di-substitution reactions would allow for precise control over the final product, leading to valuable chemical intermediates. A documented one-pot procedure involving a copper-catalyzed oxidation followed by enamine chlorination has been used to synthesize the related compound (2S,6S)-2,6-dichloroheptane-1,7-diol, highlighting the potential for catalyst-controlled reactions in this chemical space. acs.orgacs.org
Exploration of Bio-based Synthetic Pathways
The production of chemicals from renewable feedstocks is a cornerstone of modern green chemistry. tno.nlnih.gov A significant area for future research is the exploration of bio-based synthetic pathways to 2,6-dichloroheptane. This could involve the biocatalytic halogenation of bio-derived heptane or its precursors. Utilizing enzymes such as halohydrin dehalogenases or exploring engineered microorganisms could provide a more sustainable alternative to traditional chemical synthesis. While patents exist for the synthesis of bio-based diisocyanates from other dihaloalkanes, similar pathways have not been explored for 2,6-dichloroheptane. google.com Research in this area would align with the growing demand for sustainable chemical manufacturing processes. rsc.orgnih.govplantarc.com
Advanced Materials Science Applications Derived from 2,6-Dichloroheptane
The difunctional nature of 2,6-dichloroheptane makes it a potentially valuable monomer for polymer synthesis. Future investigations could focus on its use in polycondensation or other polymerization reactions to create novel polymers with unique properties. A patent for energetic polymers mentions the related compound 2,6-dinitraza-1,7-dichloroheptane as a monomer, suggesting that dichloroalkanes can serve as building blocks for specialized materials. google.com Research into the synthesis of polyesters, polyamides, or polyethers using 2,6-dichloroheptane could lead to materials with tailored thermal, mechanical, or optical properties. Furthermore, its structural similarity to compounds like 2,4,6-trichloroheptane (B14730593), used as a solvent in vinyl chloride polymerization, hints at its potential utility in polymer chemistry. capes.gov.br
Further Elucidation of Complex Multistep Reaction Mechanisms
The reactions of 2,6-dichloroheptane present opportunities for detailed mechanistic studies. Online chemistry discussions suggest that its reaction with bases like sodium hydroxide (B78521) could proceed via elimination or substitution pathways. reddit.com The reaction with nucleophiles like hydrogen sulfide (B99878) in the presence of a base could lead to the formation of cyclic compounds, a process that is highly dependent on reaction conditions. stackexchange.com Detailed kinetic and computational studies would be invaluable in elucidating the mechanisms of these transformations, including the potential for intramolecular cyclization to form five or six-membered rings. york.ac.ukwikipedia.org Understanding these reaction pathways is crucial for controlling product selectivity and developing efficient synthetic protocols.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Integrating the synthesis and subsequent reactions of 2,6-dichloroheptane with flow chemistry represents a promising avenue for future work. Flow chemistry offers advantages in terms of safety, efficiency, and scalability, particularly for reactions involving reactive intermediates or precise temperature control. mdpi.comvapourtec.comsyrris.jp Developing continuous flow processes for the chlorination of heptane derivatives or for the catalytic functionalization of 2,6-dichloroheptane could lead to more sustainable and cost-effective manufacturing methods. This approach would be particularly beneficial for multistep syntheses, allowing for the telescoping of reaction sequences without the need for isolating intermediates.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2,6-Dichloroheptane, and how can their efficiency be optimized?
- Methodology : The compound can be synthesized via chlorination of heptane derivatives using reagents like SOCl₂ or PCl₅. Optimizing reaction conditions (temperature, solvent polarity, and stoichiometry) is critical. Gas chromatography (GC) paired with mass spectrometry (MS) can monitor reaction progress and purity .
- Data Consideration : Compare yields under varying conditions (e.g., 40–60°C, toluene vs. DCM solvents). Reference NIST spectral libraries for intermediate identification .
Q. How can 2,6-Dichloroheptane be characterized using spectroscopic techniques?
- Methodology : Use H and C NMR to identify chlorine substitution patterns (chemical shifts at 2,6 positions). IR spectroscopy detects C-Cl stretches (~550–750 cm⁻¹). High-resolution MS confirms molecular mass .
- Data Contradictions : Discrepancies in NMR splitting patterns may arise from conformational isomerism; molecular modeling (DFT) can resolve ambiguities .
Q. What safety protocols are essential when handling 2,6-Dichloroheptane in the laboratory?
- Methodology : Follow GHS Category 2 guidelines: use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and processed by certified agencies. Monitor for skin irritation and respiratory exposure .
Advanced Research Questions
Q. How does solvent polarity influence the reactivity of 2,6-Dichloroheptane in nucleophilic substitution reactions?
- Methodology : Compare reaction rates with nucleophiles (e.g., KCN or NaN₃) in polar aprotic (DMF) vs. nonpolar solvents (hexane). Use kinetic studies (UV-Vis or F NMR probes) to track intermediates .
- Data Analysis : Contradictory results may arise due to solvent coordination effects; computational studies (MD simulations) can elucidate solvation dynamics .
Q. Can 2,6-Dichloroheptane serve as a monomer precursor for specialty polymers?
- Methodology : Investigate its copolymerization with alkenes (e.g., ethylene) via radical or Ziegler-Natta catalysis. Analyze thermal stability (TGA) and crystallinity (XRD) of resulting polymers .
- Challenges : Steric hindrance from chlorine atoms may reduce polymerization efficiency; explore protective group strategies .
Q. What are the environmental degradation pathways of 2,6-Dichloroheptane, and how can they be modeled?
- Methodology : Conduct photolysis/hydrolysis experiments under controlled conditions (pH, UV light). Use LC-MS to identify degradation products. Apply QSAR models to predict ecotoxicity .
- Contradictions : Discrepancies between lab and field data may arise due to microbial interactions; metagenomic studies can clarify biodegradation routes .
Methodological Considerations
- Experimental Design : For kinetic studies, ensure replicates to account for halogen mobility variability. For toxicity assays, include positive/negative controls (e.g., chlorinated ethanes) .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) to address structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
